N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-1H-indole-2-carboxamide
CAS No.: 1421452-76-7
Cat. No.: VC5008292
Molecular Formula: C20H16ClN3OS
Molecular Weight: 381.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421452-76-7 |
|---|---|
| Molecular Formula | C20H16ClN3OS |
| Molecular Weight | 381.88 |
| IUPAC Name | N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-1H-indole-2-carboxamide |
| Standard InChI | InChI=1S/C20H16ClN3OS/c1-12-18(26-20(23-12)14-7-3-4-8-15(14)21)11-22-19(25)17-10-13-6-2-5-9-16(13)24-17/h2-10,24H,11H2,1H3,(H,22,25) |
| Standard InChI Key | WIAGPHJQMJEPJH-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CC4=CC=CC=C4N3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a 1H-indole-2-carboxamide core linked via a methylene bridge to a 4-methylthiazole ring substituted at position 2 with a 2-chlorophenyl group. The indole moiety contributes aromaticity and hydrogen-bonding capacity, while the thiazole ring enhances electron-deficient character, influencing reactivity and target binding . Key structural attributes include:
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Indole subunit: Planar aromatic system with a pyrrole ring fused to benzene.
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Thiazole subunit: Five-membered ring containing nitrogen and sulfur atoms, substituted with a methyl group (C4) and 2-chlorophenyl group (C2).
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Methylene linker: Facilitates conformational flexibility between the two heterocycles.
The chlorine atom at the phenyl ring’s ortho position introduces steric and electronic effects, potentially modulating solubility and target affinity.
Synthetic Methodologies
Reaction Pathways
The synthesis involves sequential coupling reactions, as inferred from analogous protocols in the literature :
Step 1: Synthesis of 2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methanamine
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Condensation of 2-chlorobenzaldehyde with thioacetamide in ethanol under acidic conditions forms the thiazole core .
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Bromination at C5 followed by nucleophilic substitution with ammonium hydroxide yields the primary amine.
Step 2: Carboxamide Formation
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1H-Indole-2-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride.
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Reaction with the thiazole-methylamine derivative in dichloromethane (DCM) with triethylamine (TEA) as a base produces the target compound .
Reaction Scheme:
Optimization Considerations
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Catalysts: Triethylamine neutralizes HCl byproducts, improving yield .
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Solvents: Ethanol and DCM balance reactivity and solubility .
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Temperature: Room temperature for amide coupling prevents decomposition.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d6, 500 MHz):
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δ 11.82 (s, 1H, indole-NH), 8.34 (s, 1H, amide-NH), 7.65–7.12 (m, 8H, aromatic-H), 4.72 (s, 2H, CH₂), 2.41 (s, 3H, thiazole-CH₃) .
¹³C NMR (125 MHz):
Mass Spectrometry (MS)
Biological Activity and Mechanisms
Anticancer Activity
In vitro cytotoxicity (MTT assay):
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 12.4 |
| HepG2 | 18.7 |
| A549 | 24.9 |
Mechanistic studies suggest apoptosis induction via caspase-3 activation and Bcl-2 downregulation .
Computational Insights
Molecular Docking
Docking into the EGFR kinase domain (PDB: 1M17) revealed hydrogen bonding between the carboxamide carbonyl and Lys721 (binding energy: −9.2 kcal/mol) . The 2-chlorophenyl group occupies a hydrophobic pocket, enhancing affinity.
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 228–230°C |
| Solubility (Water) | <0.1 mg/mL |
| LogP | 3.8 |
| Stability (pH 7.4) | >24 hours |
Future Directions
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Structure-Activity Relationships (SAR): Modify the chloro substituent to trifluoromethyl or methoxy groups.
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In vivo Pharmacokinetics: Assess bioavailability and metabolite profiling.
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